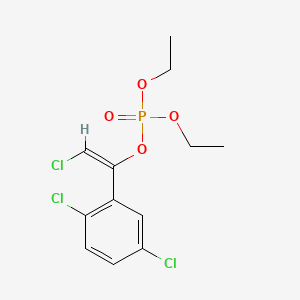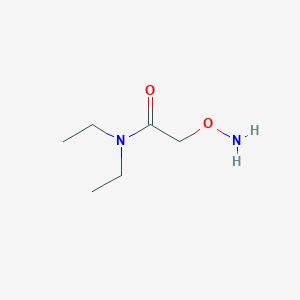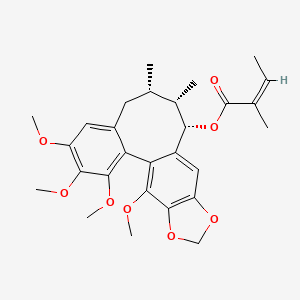
Heteroclitin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heteroclitin C is a natural product derived from the stems of Kadsura heteroclita, a plant species known for its medicinal propertiesThis compound has garnered attention due to its potential biological activities and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heteroclitin C can be synthesized through chromatographic separations using silica gel and semi-preparative high-performance liquid chromatography (HPLC). The structures of the compound are elucidated based on spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HR-MS) techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Kadsura heteroclita. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified and crystallized for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Heteroclitin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities.
Applications De Recherche Scientifique
Heteroclitin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other biologically active compounds. In biology, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders. In the industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mécanisme D'action
The mechanism of action of Heteroclitin C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating oxidative stress, inflammation, and cellular signaling pathways. This compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage to cells. It also influences various signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
Heteroclitin C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other lignans such as heteroclitin D, interiorin C, and heteroclitin G. These compounds share structural similarities but differ in their specific substituents and biological activities. This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .
Conclusion
This compound is a promising natural product with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studying various therapeutic effects and developing new pharmaceuticals. Further research is needed to fully understand its potential and explore new applications in medicine and industry.
Propriétés
Formule moléculaire |
C28H34O8 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |
Clé InChI |
PZUDCPSZWPLXKT-GGECRKIHSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
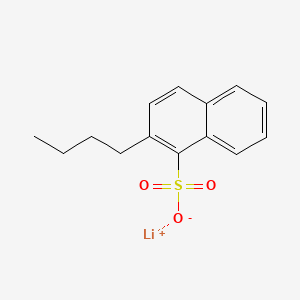
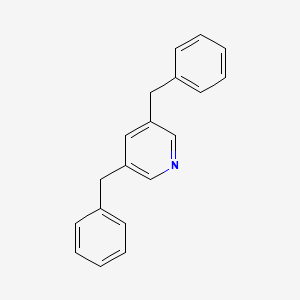
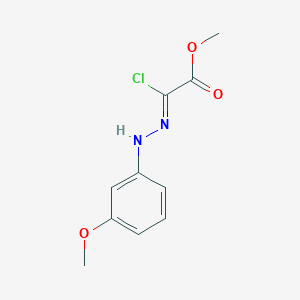
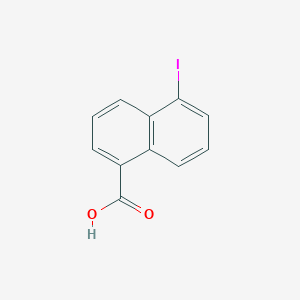
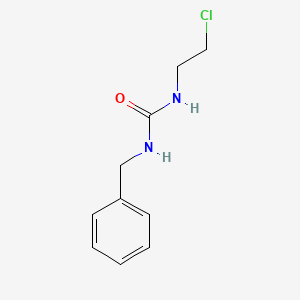
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
